molecular formula C23H17Cl2N3O5 B12048123 4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate CAS No. 477732-54-0

4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate

Cat. No.: B12048123
CAS No.: 477732-54-0
M. Wt: 486.3 g/mol
InChI Key: KFTTURMYZPAXPT-LGJNPRDNSA-N
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Description

4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichloroaniline, oxoacetyl, hydrazono, methoxyphenyl, and benzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 2,3-dichloroaniline with oxoacetyl chloride to form an intermediate product. This intermediate is then reacted with hydrazine to introduce the hydrazono group. Finally, the methoxyphenyl and benzoate groups are introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of advanced techniques like continuous flow reactors and automated synthesis can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

477732-54-0

Molecular Formula

C23H17Cl2N3O5

Molecular Weight

486.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C23H17Cl2N3O5/c1-32-19-12-14(10-11-18(19)33-23(31)15-6-3-2-4-7-15)13-26-28-22(30)21(29)27-17-9-5-8-16(24)20(17)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

KFTTURMYZPAXPT-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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